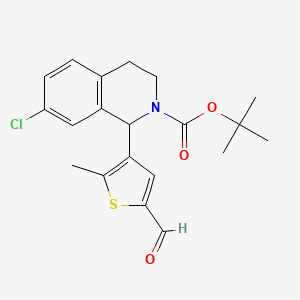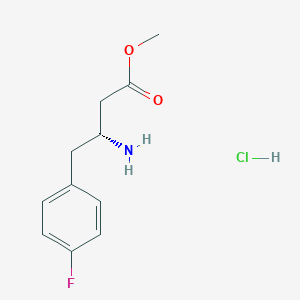![molecular formula C19H20N2O3S2 B2983184 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea CAS No. 2380068-51-7](/img/structure/B2983184.png)
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea, also known as DTG, is a compound that belongs to the class of urea derivatives. DTG has been extensively studied for its potential therapeutic applications.
作用机制
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea acts as a sigma-1 receptor agonist, which leads to the modulation of various neurotransmitter systems in the brain. The activation of sigma-1 receptors has been shown to increase the release of acetylcholine, dopamine, and serotonin, which are important neurotransmitters involved in mood regulation, memory, and cognition.
Biochemical and Physiological Effects:
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has also been shown to have antidepressant-like effects in animal models of depression. Additionally, 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has several advantages for lab experiments. It has a high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of sigma-1 receptors in various biological processes. 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea is also relatively stable and can be easily synthesized in the lab. However, 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea. One area of research is the development of more water-soluble analogs of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea that can be more easily administered in vivo. Another area of research is the investigation of the potential use of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the role of sigma-1 receptors in various biological processes is still not fully understood, and further research on 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea could help to shed light on this area.
合成方法
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea can be synthesized by reacting 3,4-dimethoxybenzylamine with 4-thiophen-3-ylthiophene-2-carbaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with urea to obtain 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea. The purity and yield of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea can be improved by recrystallization.
科学研究应用
1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for sigma-1 receptors, which are widely distributed in the central nervous system. 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, depression, and schizophrenia.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-23-17-4-3-13(7-18(17)24-2)9-20-19(22)21-10-16-8-15(12-26-16)14-5-6-25-11-14/h3-8,11-12H,9-10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXVMFOBJAWDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CS2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

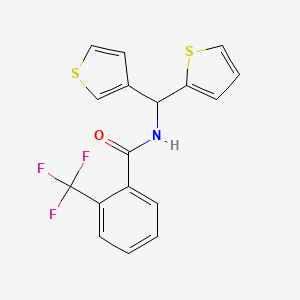
![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)
![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)
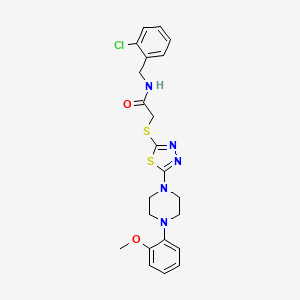
![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)
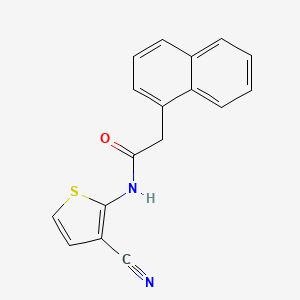

![2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2983115.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)

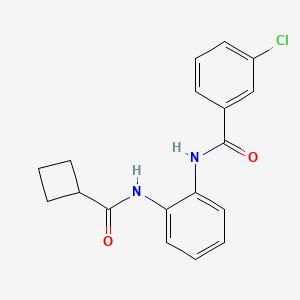
![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)
